molecular formula C16H10N4O4S B2439741 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 475045-12-6

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2439741
M. Wt: 354.34
InChI Key: WJJHUUOEYXGPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Pharmacokinetic Profile and Giardicidal Activity

The compound exhibited significant in vitro and in vivo giardicidal activity against Giardia lamblia trophozoites, outperforming the standard drug metronidazole. Pharmacokinetic studies in rats showed an absolute bioavailability of approximately 33%, a prolonged half-life, a large distribution volume, and slow clearance, indicating promise as a treatment for infections caused by intestinal and systemic parasites (Valladares-Méndez et al., 2014).

Neuroleptic Activity

The compound is part of a series designed as potential neuroleptics. These compounds, specifically benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).

Cerebral Ischemia Markers

Nitroimidazole-based thioflavin-T derivatives of the compound were evaluated as possible cerebral ischemia markers. These derivatives showed good permeation of the blood-brain barrier, high initial brain uptake, and rapid washout in normal mice. In stroke models, the compounds exhibited increased uptake ratios in the affected cerebral hemisphere, correlating positively with the severity of the stroke, indicating potential as a cerebral ischemic marker (Chu et al., 2007).

Glucokinase Activation for Diabetes Treatment

A heteroaryl-containing benzamide derivative of the compound was identified as a potent glucokinase activator. This derivative induced significant glucose uptake and exhibited promising pharmacokinetic properties, presenting it as a potential candidate for the treatment of type 2 diabetes (Park et al., 2014).

Anti-Hypertension and Anti-Tumor Effects

The compound, as a part of a newly designed AT1 receptor antagonist, exhibited high affinity to the receptor and showed significant long-lasting effects in reducing blood pressure. It also suggested anti-proliferative and anti-tumor activities, making it a potential candidate for anti-hypertension and anti-tumor therapies (Bao et al., 2015).

properties

IUPAC Name

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S/c1-24-12-6-11(20(22)23)7-13-14(12)18-16(25-13)19-15(21)10-4-2-9(8-17)3-5-10/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHUUOEYXGPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.